Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate
Description
Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate (CAS: 1770125-30-8) is a synthetic indole derivative characterized by a nitro group at the 7-position of the indole ring and an ethyl oxoacetate moiety at the 3-position. This compound is primarily utilized in pharmaceutical and chemical research as a key intermediate for synthesizing bioactive molecules, particularly those targeting receptor modulation or enzyme inhibition . Its structure combines the electron-withdrawing nitro group, which enhances electrophilic reactivity, with the ester functionality that facilitates further derivatization. Spectral data (e.g., IR, LC-MS) confirm the presence of carbonyl (C=O) and nitro (NO₂) groups, critical for its chemical behavior .
Properties
Molecular Formula |
C12H10N2O5 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 2-(7-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)11(15)8-6-13-10-7(8)4-3-5-9(10)14(17)18/h3-6,13H,2H2,1H3 |
InChI Key |
MUMXPDNBOJSGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method starts with the nitration of indole-3-acetic acid to introduce the nitro group at the 7th position. This is followed by the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield Ethyl 2-(7-Amino-3-indolyl)-2-oxoacetate.
Scientific Research Applications
Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows for interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : The fluoro derivative (Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate) exhibits reduced steric hindrance compared to nitro, favoring interactions with hydrophobic enzyme pockets .
- Ester vs. Acid : Compounds like 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid lack the ester group, increasing solubility in aqueous media but reducing membrane permeability .
Physicochemical Properties
| Property | This compound | Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate | Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Soluble in DCM, EtOAc | Soluble in EtOH, DMSO | Soluble in THF, acetonitrile |
| LogP (Predicted) | 1.92 | 2.15 | 1.78 |
| Stability | Sensitive to light and heat | Stable at RT | Hydrolytically stable |
Notes:
Biological Activity
Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of both a nitro group and an indole moiety enhances its potential interactions with biological systems, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
This compound features an indole ring substituted at the 7-position with a nitro group. This structural configuration is crucial for its biological activity, as the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Molecular Formula
- C : 11
- H : 10
- N : 2
- O : 4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to generate reactive intermediates that may affect various cellular pathways. Additionally, the indole ring can bind to enzymes and receptors, influencing multiple biological processes such as:
- Antimicrobial Activity : Exhibits potential against various pathogens.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Effects
The compound has also been evaluated for its anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of gene expression related to cell cycle regulation.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies investigating the biological activity of this compound:
-
Anticancer Study
- Objective : Evaluate cytotoxic effects on human breast cancer cell lines.
- Findings : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity compared to control treatments.
- Mechanism : Induction of apoptosis through caspase activation and alteration in gene expression profiles related to cell survival.
-
Antimicrobial Study
- Objective : Assess antimicrobial efficacy against various pathogens.
- Findings : The compound exhibited broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group at 7-position; ethyl ester | Antimicrobial, anticancer |
| Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate | Nitro group at 6-position; methyl ester | Antimicrobial, anticancer |
| 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid | Lacks ester functionality | Limited solubility; less bioactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
